molecular formula C8H8AsBrO4 B14735607 [4-(Bromoacetyl)phenyl]arsonic acid CAS No. 5410-40-2

[4-(Bromoacetyl)phenyl]arsonic acid

Cat. No.: B14735607
CAS No.: 5410-40-2
M. Wt: 322.97 g/mol
InChI Key: ATFLUIPKUPQEIU-UHFFFAOYSA-N
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Description

[4-(Bromoacetyl)phenyl]arsonic acid is an organoarsenic compound characterized by a phenyl ring substituted with a bromoacetyl group (-COCH2Br) at the para position and an arsonic acid (-AsO3H2) group. This structure combines the reactivity of the bromoacetyl moiety with the biological activity of the arsonic acid group, making it a candidate for pharmaceutical and chemical research. The bromoacetyl group is a reactive electrophile, enabling conjugation with nucleophiles like thiols or amines, which is critical in drug design and chemical synthesis .

Properties

CAS No.

5410-40-2

Molecular Formula

C8H8AsBrO4

Molecular Weight

322.97 g/mol

IUPAC Name

[4-(2-bromoacetyl)phenyl]arsonic acid

InChI

InChI=1S/C8H8AsBrO4/c10-5-8(11)6-1-3-7(4-2-6)9(12,13)14/h1-4H,5H2,(H2,12,13,14)

InChI Key

ATFLUIPKUPQEIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Bromoacetyl)phenyl]arsonic acid typically involves the bromination of acetophenone followed by the introduction of the arsonic acid group. The reaction conditions often require the use of bromine and a suitable solvent, such as acetic acid, to facilitate the bromination process. The subsequent introduction of the arsonic acid group can be achieved through a reaction with arsenic trioxide and hydrochloric acid under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: [4-(Bromoacetyl)phenyl]arsonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The arsonic acid group can undergo oxidation and reduction reactions, leading to the formation of different arsenic-containing species.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid are used to introduce nitro or sulfonic groups onto the phenyl ring.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the arsonic acid group.

    Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, [4-(Bromoacetyl)phenyl]arsonic acid is used as a precursor for the synthesis of more complex organoarsenic compounds

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful for investigating cellular processes and pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes, including the synthesis of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [4-(Bromoacetyl)phenyl]arsonic acid involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their function. The arsonic acid group can interact with metal ions and other chemical species, influencing various biochemical pathways. These interactions can result in changes to cellular processes, making the compound useful for studying and modulating biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of aryl arsonic acids are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Compound Substituent(s) Key Functional Features References
Roxarsone 4-hydroxy-3-nitro Nitro and hydroxyl groups enhance redox activity; used as a poultry feed additive.
Arsanilic Acid 4-amino Amino group improves solubility; historically used as an antibiotic and growth promoter.
Nitarsone 4-nitro Nitro group increases oxidative instability; used in veterinary medicine.
Carbarsone 4-ureido Ureido group enhances hydrogen bonding; used as an antiprotozoal agent.
[4-(Bromoacetyl)phenyl]arsonic Acid 4-bromoacetyl Bromoacetyl group enables covalent binding to enzymes; potential antileukemic activity.

Key Observations :

  • Electrophilic Reactivity : The bromoacetyl group in this compound distinguishes it from other aryl arsonic acids by enabling covalent interactions with biological targets, such as cysteine residues in enzymes .
  • Biological Activity : Compounds with electron-withdrawing groups (e.g., nitro in nitarsone) often exhibit higher cytotoxicity but lower metabolic stability. In contrast, the bromoacetyl group may balance reactivity and stability, as seen in antileukemic derivatives (e.g., IC50 values of 1.1–2.3 µM in related bromoacetyl-containing compounds) .

Toxicity and Metabolic Behavior

Toxicity of aryl arsonic acids correlates with their binding affinity to cellular components and excretion rates:

Compound Toxicity Profile Detoxication Mechanism References
Roxarsone Moderate toxicity; metabolizes to inorganic As(V) via oxidative C–As bond cleavage. Chelation therapy (e.g., dimercaprol) effective.
Arsanilic Acid Low acute toxicity; rapid excretion due to hydrophilic amino group. Detoxified by p-aminobenzoic acid in rats.
This compound Likely higher toxicity due to bromoacetyl's affinity for cellular thiols. Predicted slow excretion; may require chelating agents.

Key Observations :

  • Binding Affinity: Non-acid-substituted aryl arsenicals (e.g., this compound) bind strongly to red blood cells and tissues, prolonging toxicity .
  • Detoxication : Acid-substituted derivatives (e.g., arsanilic acid) are excreted faster, while bromoacetyl-substituted compounds may accumulate in tissues, necessitating targeted detoxication strategies .

Physicochemical and Electrochemical Properties

Compound Reduction Peaks (V vs. SCE) Oxidation Peaks (V vs. SCE) Detection Limit (M) References
Roxarsone -0.45 (AsO3H2), -0.75 (NO2) +0.30 (As), +0.90 (phenol) 1.48 × 10⁻⁸
Arsanilic Acid -0.50 (AsO3H2) +0.25 (As), +0.85 (NH2) 1.35 × 10⁻⁸
This compound Predicted: -0.40 (AsO3H2), -0.60 (Br) +0.35 (As), +0.95 (COCH2Br) ~2.3 × 10⁻⁸ (estimated)

Key Observations :

  • Electrochemical Signatures : The bromoacetyl group introduces additional reduction peaks, aiding in compound identification .
  • Environmental Impact: Bromine substituents may increase persistence compared to nitro or amino groups due to slower degradation .

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